Increased Lipophilicity (ΔXLogP3-AA = +0.8) Versus the Des‑Methyl Triazole Analog
The target compound carries two methyl groups on the 1,2,4‑triazole ring that are absent in the closest commercially cataloged analog, N‑(4‑acetylphenyl)‑3‑(1H‑1,2,4‑triazol‑1‑yl)propanamide (CAS 927640-22-0). This structural difference translates into a computed XLogP3-AA of 1.2 for the target versus 0.4 for the analog, a difference of +0.8 log units [1][2]. In medicinal chemistry, a logP shift of this magnitude is often associated with a 5‑ to 10‑fold change in membrane permeability and can significantly influence oral absorption and blood‑brain barrier penetration [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.2 |
| Comparator Or Baseline | N‑(4‑acetylphenyl)‑3‑(1H‑1,2,4‑triazol‑1‑yl)propanamide (CAS 927640-22-0): XLogP3-AA = 0.4 |
| Quantified Difference | +0.8 log units (ΔXLogP3-AA) |
| Conditions | Computed by XLogP3 3.0 algorithm via PubChem (release 2025.09.15) |
Why This Matters
The 3‑fold higher computed lipophilicity of the target compound makes it a distinct tool for SAR studies exploring the impact of triazole methylation on membrane permeability, metabolic stability, and target engagement, thereby justifying its procurement over the des‑methyl analog when increased logD is a design objective.
- [1] PubChem Compound Summary for CID 15943516. https://pubchem.ncbi.nlm.nih.gov/compound/927639-98-3 View Source
- [2] PubChem Compound Summary for CID 15943535. https://pubchem.ncbi.nlm.nih.gov/compound/927640-22-0 View Source
- [3] C.A. Lipinski et al., Adv. Drug Deliv. Rev. 46:3-26 (2001). https://doi.org/10.1016/S0169-409X(00)00129-0 View Source
